molecular formula C19H18N2O4S B11706126 Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Cat. No.: B11706126
M. Wt: 370.4 g/mol
InChI Key: DAOFCIZTCRMIGC-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester group, a thiazolidinone ring, and a methylphenyl group

Preparation Methods

The synthesis of Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Attachment of the methylphenyl group:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methylphenyl group may enhance the compound’s binding affinity to its targets, while the ester group can facilitate its cellular uptake. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate: This compound has a similar ester and benzoate structure but differs in the substituents on the thiazolidinone ring.

    Methyl 2-hydroxy-4-{2-hydroxy-3-[3-hydroxy-4-(methoxycarbonyl)phenoxy]propoxy}benzoate: This compound has a similar ester group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate

InChI

InChI=1S/C19H18N2O4S/c1-3-25-18(23)13-7-9-14(10-8-13)20-16-17(22)21(19(24)26-16)15-6-4-5-12(2)11-15/h4-11,16,20H,3H2,1-2H3

InChI Key

DAOFCIZTCRMIGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C

Origin of Product

United States

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